

Application Notes and Protocols: Synthesis of EC1169 from EC1167

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **EC1167**

Cat. No.: **B12430693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

EC1169 is a potent and selective small molecule drug conjugate (SMDC) that targets the prostate-specific membrane antigen (PSMA), a validated biomarker for prostate cancer. It is comprised of a high-affinity PSMA-targeting ligand, a potent cytotoxic agent (tubulysin B hydrazide), and a cleavable disulfide-based linker. **EC1167** is the precursor to EC1169, consisting of the PSMA ligand and the linker poised for conjugation. This document provides a detailed, step-by-step guide for the synthesis of EC1169 from **EC1167**, including protocols for conjugation, purification, and characterization. Additionally, it outlines the mechanism of action of EC1169 and presents relevant data in a structured format for clarity and reproducibility.

Introduction

The targeted delivery of cytotoxic agents to cancer cells is a promising strategy to enhance therapeutic efficacy while minimizing off-target toxicity. EC1169 is a prime example of this approach, designed to selectively deliver tubulysin B, a potent microtubule-depolymerizing agent, to PSMA-expressing cells. Upon binding to PSMA, EC1169 is internalized, and the disulfide linker is cleaved in the reducing intracellular environment, releasing the cytotoxic payload and inducing apoptosis. This application note details the synthesis of EC1169 via the conjugation of tubulysin B hydrazide to the **EC1167** precursor.

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Supplier	Grade
EC1167	In-house/Custom Synthesis	>95%
Tubulysin B Hydrazide	In-house/Custom Synthesis	>95%
N,N-Diisopropylethylamine (DIPEA)	Sigma-Aldrich	Anhydrous
N,N-Dimethylformamide (DMF)	Sigma-Aldrich	Anhydrous
2,2'-Dipyridyl disulfide (DPDS)	Sigma-Aldrich	>98%
Tris(2-carboxyethyl)phosphine (TCEP)	Thermo Fisher Scientific	>98%
Acetonitrile (ACN)	Fisher Scientific	HPLC Grade
Water	Fisher Scientific	HPLC Grade
Trifluoroacetic Acid (TFA)	Sigma-Aldrich	>99%
Preparative RP-HPLC Column	Waters	C18, 10 μ m
Analytical RP-HPLC Column	Waters	C18, 5 μ m

Table 2: Representative Synthesis and Characterization Data

Parameter	Value	Method
EC1167-Activated Intermediate		
Yield	85-95%	Gravimetric
Purity	>95%	Analytical RP-HPLC
EC1169 (Final Product)		
Yield	60-75%	Gravimetric
Purity	>98%	Analytical RP-HPLC
Molecular Weight (Expected)	~1785 g/mol	-
Molecular Weight (Observed)	~1785.8 [M+H] ⁺	ESI-MS
Retention Time (Analytical HPLC)	12.5 min (Gradient: 10-90% ACN/H ₂ O + 0.1% TFA over 20 min)	UV (280 nm)

Experimental Protocols

Protocol 1: Activation of EC1167 with a Disulfide Linker

This protocol describes the activation of the thiol group on the **EC1167** linker to facilitate conjugation with the hydrazide payload.

- Preparation: Dissolve **EC1167** (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a final concentration of 10 mg/mL under an inert atmosphere (e.g., argon or nitrogen).
- Activation: Add 2,2'-dipyridyl disulfide (DPDS) (1.5 equivalents) to the solution.
- Reaction: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.
- Monitoring: Monitor the reaction progress by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) until the starting material is consumed.

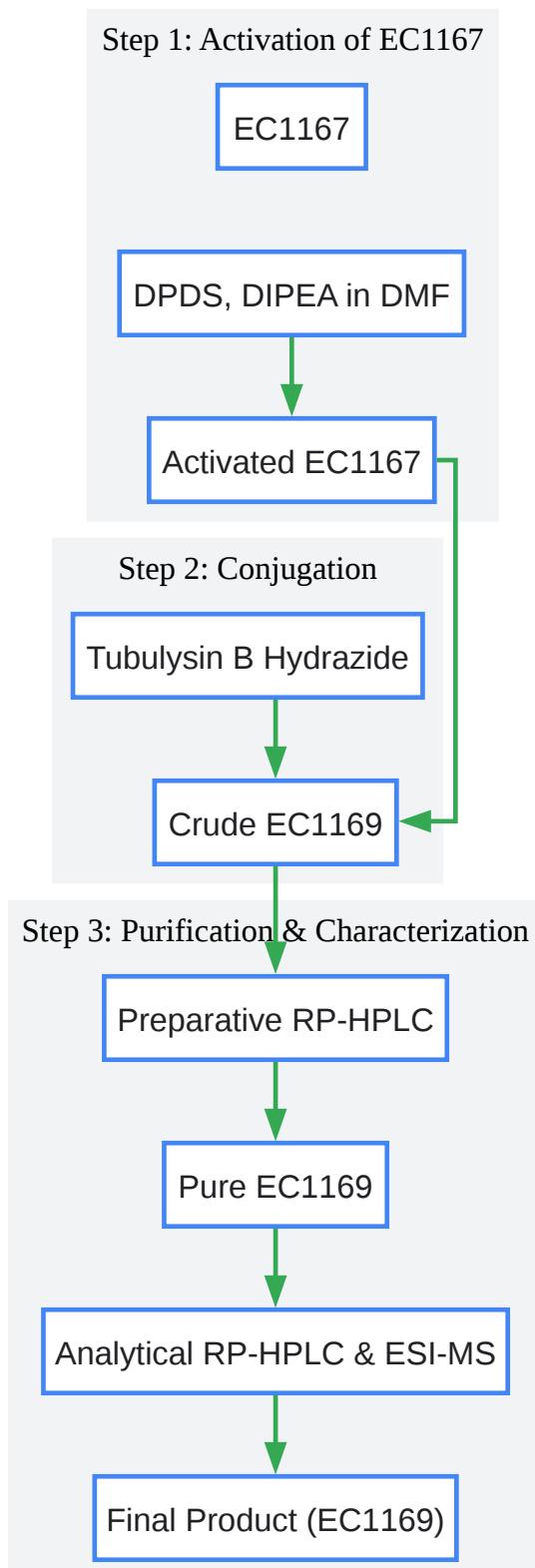
- Work-up: Upon completion, dilute the reaction mixture with an equal volume of water and purify the activated **EC1167** intermediate by preparative RP-HPLC.
- Lyophilization: Lyophilize the fractions containing the pure product to obtain a white, fluffy powder.
- Characterization: Confirm the identity and purity of the activated **EC1167** by electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC.

Protocol 2: Conjugation of Activated **EC1167** with Tubulysin B Hydrazide

This protocol details the conjugation of the activated **EC1167** with tubulysin B hydrazide to form **EC1169**.

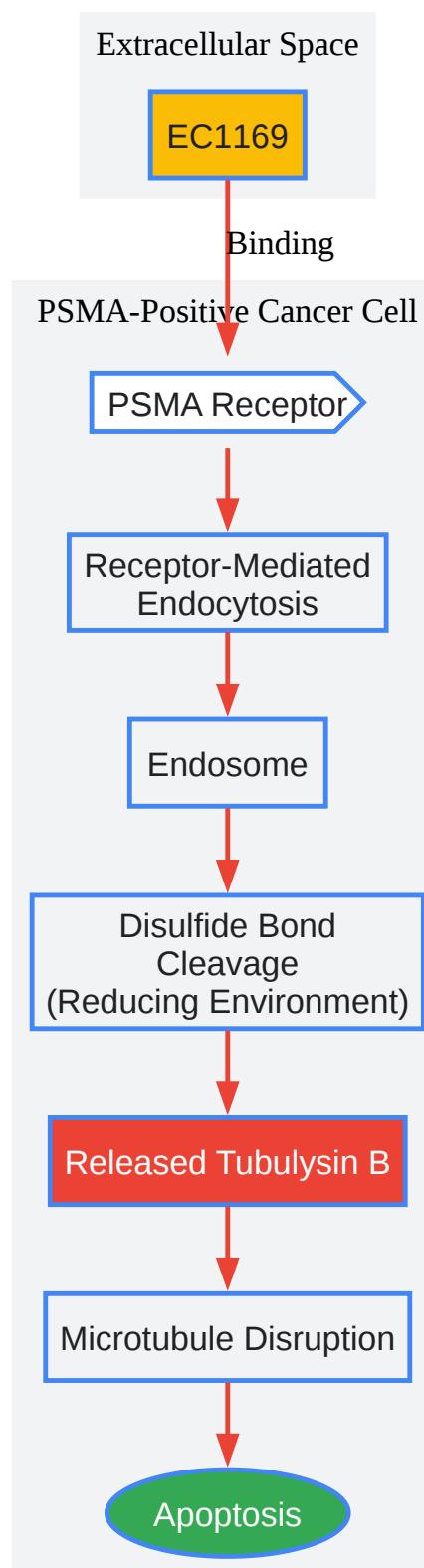
- Preparation: Dissolve the activated **EC1167** (1 equivalent) and tubulysin B hydrazide (1.2 equivalents) in anhydrous DMF.
- Reaction: Add DIPEA (2 equivalents) to the mixture and stir at room temperature for 12-16 hours under an inert atmosphere.
- Monitoring: Monitor the formation of **EC1169** by analytical RP-HPLC.
- Purification: Once the reaction is complete, purify the crude **EC1169** by preparative RP-HPLC using a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
- Lyophilization: Collect and lyophilize the fractions containing the pure **EC1169** to yield the final product as a white solid.
- Storage: Store the final product at -20°C or -80°C, protected from light and moisture.

Protocol 3: Analytical Characterization of **EC1169**


This protocol outlines the methods for confirming the identity and purity of the synthesized **EC1169**.

- Purity Assessment by RP-HPLC:

- Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A suitable gradient to resolve the product from starting materials and impurities (e.g., 10-90% B over 20 minutes).
- Flow Rate: 1 mL/min.
- Detection: UV at 280 nm.
- Purity should be >98%.


- Identity Confirmation by ESI-MS:
 - Infuse the purified EC1169 solution into an ESI-MS instrument.
 - Acquire the mass spectrum in positive ion mode.
 - Confirm the presence of the expected molecular ion peak (e.g., $[M+H]^+$).

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of EC1169.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of EC1169 in PSMA-positive cells.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of EC1169 from EC1167]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12430693#step-by-step-guide-to-ec1169-synthesis-using-ec1167>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com